(5-chloroquinolin-8-yl) ethyl carbonate

Physical chemistry Formulation science Procurement specification

(5-Chloroquinolin-8-yl) ethyl carbonate (CAS 18119-31-8), also named carbonic acid 5-chloro-8-quinolyl ethyl ester, is a quinoline-derived carbonate ester with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol. Structurally, it features a 5-chloro substituent on the quinoline nucleus and an ethoxycarbonyloxy (–O–C(=O)–O–CH₂CH₃) group at the 8-position, placing it at the intersection of halogenated 8-hydroxyquinoline derivatives and mixed aliphatic–aromatic organic carbonates.

Molecular Formula C12H10ClNO3
Molecular Weight 251.666
CAS No. 18119-31-8
Cat. No. B579800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloroquinolin-8-yl) ethyl carbonate
CAS18119-31-8
SynonymsCarbonic acid 5-chloro-8-quinolyl ethyl ester
Molecular FormulaC12H10ClNO3
Molecular Weight251.666
Structural Identifiers
SMILESCCOC(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2
InChIInChI=1S/C12H10ClNO3/c1-2-16-12(15)17-10-6-5-9(13)8-4-3-7-14-11(8)10/h3-7H,2H2,1H3
InChIKeyAMJOAKAXBLLGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloroquinolin-8-yl) Ethyl Carbonate (CAS 18119-31-8): Chemical Class and Procurement Identity


(5-Chloroquinolin-8-yl) ethyl carbonate (CAS 18119-31-8), also named carbonic acid 5-chloro-8-quinolyl ethyl ester, is a quinoline-derived carbonate ester with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . Structurally, it features a 5-chloro substituent on the quinoline nucleus and an ethoxycarbonyloxy (–O–C(=O)–O–CH₂CH₃) group at the 8-position, placing it at the intersection of halogenated 8-hydroxyquinoline derivatives and mixed aliphatic–aromatic organic carbonates . Its procurement is relevant for synthetic chemistry laboratories, agrochemical intermediate manufacturers, and medicinal chemistry programs exploring quinoline-based scaffolds.

Why (5-Chloroquinolin-8-yl) Ethyl Carbonate Cannot Be Reliably Replaced by Generic 8-Hydroxyquinoline Esters or Ethers


Substituting (5-chloroquinolin-8-yl) ethyl carbonate with a generic 8-hydroxyquinoline derivative—such as the free phenol cloxyquin, an 8-ether, or an 8-carboxylate—introduces uncontrolled variation in hydrolytic stability, leaving-group potential, and steric/electronic character at the quinoline 8-position [1]. The carbonate linkage (–O–C(=O)–O–) is chemically distinct from ethers (–O–CH₂–) and carboxylate esters (–O–C(=O)–alkyl) in both its susceptibility to nucleophilic cleavage and its metabolic liability; consequently, a compound's performance as a synthetic intermediate, prodrug, or bioactive scaffold cannot be assumed to transfer across these functional groups [2]. The evidence detailed below quantifies where these differences become meaningful for selection.

(5-Chloroquinolin-8-yl) Ethyl Carbonate: Head-to-Head and Class-Level Quantitative Differentiation Data


Melting Point and Physical Form Differentiation from 5-Chloro-8-hydroxyquinoline (Cloxyquin)

(5-Chloroquinolin-8-yl) ethyl carbonate is a crystalline solid with a reported melting point of 79.5–80.5 °C , in contrast to the parent phenol 5-chloro-8-hydroxyquinoline (cloxyquin, CAS 130-16-5), which melts at approximately 120–124 °C [1]. The approximately 40 °C depression in melting point reflects the loss of the strong intermolecular hydrogen-bonding network present in the free phenol, directly altering handling, drying, and formulation behaviour.

Physical chemistry Formulation science Procurement specification

Hydrolytic Lability of the Carbonate Linkage Versus the Ether Linkage in Ethyl (5-Chloroquinolin-8-yl)oxyacetate

The 8-carbonate ester is susceptible to esterase-catalysed hydrolysis, regenerating 5-chloro-8-hydroxyquinoline, whereas the corresponding 8-ether analog (ethyl (5-chloroquinolin-8-yl)oxyacetate, CAS 88349-90-0) contains a stable –O–CH₂– linkage that resists enzymatic cleavage . This dichotomy is deliberately exploited in prodrug design: carbonates are classified as 'bioreversible' protecting groups, while simple alkyl ethers are considered metabolically stable [1]. Although no direct head-to-head half-life data for these two specific compounds are publicly available, the class-level difference in hydrolytic susceptibility is well established.

Prodrug design Metabolic stability Controlled release

Synthetic Utility as a Protected 8-Hydroxyquinoline Intermediate for Macrolide Antibiotic Synthesis

Patent US7074932B2 explicitly describes quinoline-substituted carbonate derivatives, including (5-chloroquinolin-8-yl) ethyl carbonate, as key intermediates en route to 6-O-substituted macrolide antibiotics [1]. The ethyl carbonate group serves as a temporary protecting group for the 8-hydroxyl functionality, enabling selective functionalisation at other positions of the quinoline ring before removal under mild basic or enzymatic conditions. By contrast, the unprotected phenol (cloxyquin) would undergo competing O-alkylation, and the corresponding methyl or ethyl ethers would require harsh deprotection conditions (e.g., BBr₃, HI) incompatible with the macrolide core.

Process chemistry Macrolide antibiotics Protecting group strategy

Electronic and Steric Modulation at the 8-Position Relative to the Free Phenol

The ethoxycarbonyloxy group is a moderate electron-withdrawing substituent (Hammett σₚ ≈ +0.1 to +0.2 for aryl carbonates) that reduces the electron density on the quinoline ring compared to the free hydroxyl (σₚ ≈ –0.37), while introducing greater steric bulk [1]. This modulation affects both the pKₐ of the quinoline nitrogen and the compound's ability to engage in π–π stacking or hydrogen bonding with biological targets. Cloxyquin (5-chloro-8-hydroxyquinoline) is a known activator of the TRESK potassium channel with an EC₅₀ of 3.8 μM in a thallium flux assay [2]; the ethyl carbonate derivative is expected to show altered potency owing to both the removal of the H-bond-donating hydroxyl and the introduction of steric hindrance, although direct comparative pharmacological data for the carbonate are not yet published.

QSAR Medicinal chemistry Ligand design

Optimal Procurement and Application Scenarios for (5-Chloroquinolin-8-yl) Ethyl Carbonate Based on Quantitative Evidence


Synthesis of 6-O-Substituted Macrolide Antibiotics via Carbonate-Protected 8-Hydroxyquinoline Intermediates

Process development groups synthesising telithromycin-class or related 6-O-substituted macrolide antibiotics can employ (5-chloroquinolin-8-yl) ethyl carbonate as a protected 8-hydroxyquinoline building block, as described in US7074932B2 [1]. The ethyl carbonate group prevents competing O-alkylation during quinoline functionalisation and is removable under mild basic conditions, unlike methyl or benzyl ethers that require aggressive reagents incompatible with the macrolide aglycone.

Prodrug Design Requiring Bioreversible 8-Hydroxyquinoline Caging

Medicinal chemistry teams developing prodrugs of 5-chloro-8-hydroxyquinoline (cloxyquin) for indications such as migraine (TRESK activation) or antibacterial therapy can utilise the ethyl carbonate as a bioreversible masking group [1]. The carbonate linkage is susceptible to serum esterases, enabling enzymatic regeneration of the active phenol in vivo, while the corresponding 8-methyl or 8-ethyl ethers are metabolically inert and unsuitable for prodrug applications.

Physicochemical Property Screening in Halogenated Quinoline SAR Libraries

Structure–activity relationship (SAR) programmes investigating 8-substituted chloroquinoline ligands can use the ethyl carbonate to occupy a defined electronic and steric space: electron-withdrawing (σₚ ≈ +0.1 to +0.2) and moderately bulky, in contrast to the electron-donating hydroxyl (σₚ = –0.37) and the small hydrogen substituent [1]. The melting point of 79.5–80.5 °C also facilitates solid-dispensing automation for high-throughput screening.

Agrochemical Intermediate for Cloquintocet-Class Herbicide Safeners

The compound can serve as a synthetic intermediate or structural analog in the preparation of cloquintocet-mexyl-type herbicide safeners, where the 5-chloro-8-oxyquinoline motif is essential [1]. The carbonate ester provides an alternative acylating agent or protected precursor that may simplify process routes compared to direct alkylation of 5-chloro-8-hydroxyquinoline with chloroacetic acid esters.

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